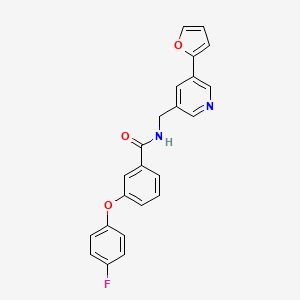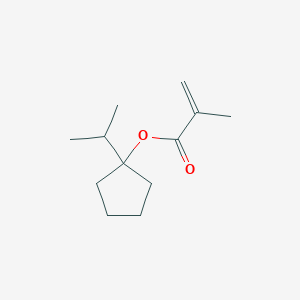
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester”, also known as Isopropyl methacrylate or Methacrylic acid isopropyl ester, is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 . It is also referred to as Acrylic acid, 2-methyl-, isopropyl ester or Isopropyl 2-methyl-2-propenoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 239.9±9.0 °C and its predicted density is 0.94±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
"2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester" is involved in the synthesis of complex organic compounds. For instance, Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives, which included ring opening of cyclopropane with monoesters. Such compounds are significant in developing effective inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, key targets in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Role in Plasticizer Research
Research on phthalates, which are chemical agents used to improve the plasticity of industrial polymers, often involves related esters. Mankidy et al. (2013) discussed the impact of phthalates like di-(2-ethy hexyl) phthalate (DEHP), highlighting how they affect endocrine systems, cause lipid peroxidation, and influence xenobiotic metabolism in developing fish embryos (Mankidy et al., 2013).
Analytical Chemistry Applications
Korhonen (1984) demonstrated the use of similar esters in gas-liquid chromatographic analyses. These esters are essential in separating and identifying complex mixtures, which is vital in analytical chemistry (Korhonen, 1984).
Investigation in Conformational Studies
Forgó et al. (2005) used NMR spectroscopy to investigate the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in various solvents. Such studies are crucial in understanding molecular structures and behaviors in different environments (Forgó et al., 2005).
Use in Plasticizers for Polyvinyl Chloride
Riser, Riemenschneider, and Witnauer (1966) explored the use of esters of vernolic (epoxyoleic) acid as plasticizers for polyvinyl chloride. This research highlights the role of such esters in improving the flexibility and durability of industrial materials (Riser et al., 1966).
Wirkmechanismus
Mode of Action
It is known to be used as a photoresist material , which suggests that it may interact with light or other forms of radiation to induce chemical changes.
Biochemical Pathways
As a photoresist material , it may be involved in pathways related to light absorption and energy transfer.
Result of Action
As a photoresist material , it may induce changes in the physical properties of materials upon exposure to light or other forms of radiation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the intensity and wavelength of light exposure may affect its function as a photoresist material .
Eigenschaften
IUPAC Name |
(1-propan-2-ylcyclopentyl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(2)11(13)14-12(10(3)4)7-5-6-8-12/h10H,1,5-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHHBYETPIZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCC1)OC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)
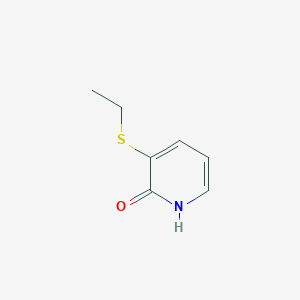

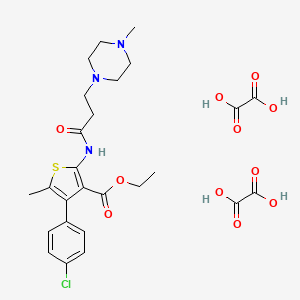
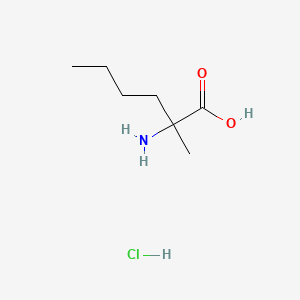
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2866435.png)

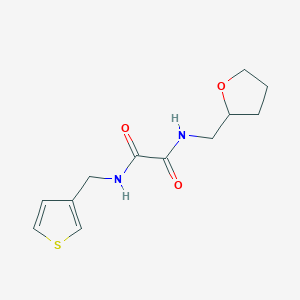
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
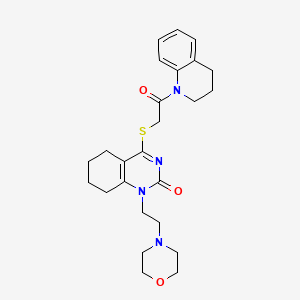
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
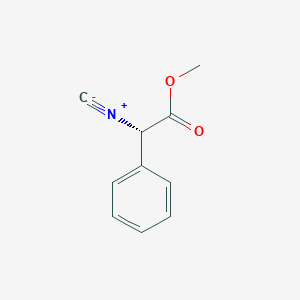
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2866443.png)
